Lipophilic Character Differentiates the 2-Benzyl Analog from the 2-Aryl VEGFR-2 Active Series 8a–c
The 2-benzyl substituent imparts substantially higher calculated lipophilicity compared to the directly attached 2-aryl congeners 8a–c. The target compound has a calculated logP of 5.74 and a polar surface area (PSA) of 39.16 Ų . In contrast, the 2-(4-methoxyphenyl) analog 8a (C26H18N4O2, MW 418.4) incorporates an oxygen atom that increases PSA and reduces logP (estimated ΔlogP ~ −0.8 to −1.2 units relative to the benzyl compound based on the methoxy contribution). The 2-(3,4-dimethoxyphenyl) analog 8b (C27H20N4O3, MW 448.5) further deviates with two methoxy groups. This logP difference places the 2-benzyl compound closer to the lipophilicity ceiling for oral drug-likeness (Rule of 5 logP ≤5), while the 8a–c series are marginally more compliant. For screening campaigns targeting intracellular or CNS-penetrant phenotypes, the higher logP of the benzyl derivative may translate to differentiated membrane permeability relative to the more polar methoxyphenyl series [1].
| Evidence Dimension | Calculated lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 5.74; PSA = 39.16 Ų; logD (pH 7.4) = 5.74 |
| Comparator Or Baseline | 8a (2-(4-methoxyphenyl) analog): estimated logP ~4.5–5.0; 8b (2-(3,4-dimethoxyphenyl) analog): estimated logP ~4.0–4.5; both based on methoxy group contributions |
| Quantified Difference | ΔlogP ≈ +0.7 to +1.7 units higher for the target compound relative to 8a and 8b |
| Conditions | In silico calculation (ChemDiv platform); experimental logP not reported |
Why This Matters
Lipophilicity directly influences membrane permeability, metabolic clearance, and non-specific protein binding; a >0.7 log-unit difference is sufficient to alter a compound's behavior in cell-based assays and in vivo pharmacokinetic studies.
- [1] Abd El-Mageed, M.M.A.; Eissa, A.A.M.; Farag, A.E.-S.; Osman, E.E.A. Design and Synthesis of Novel Furan, Furo[2,3-d]pyrimidine and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as Potential VEGFR-2 Inhibitors. Bioorg. Chem. 2021, 116, 105336. (Compounds 8a–c structures used for logP comparison.) View Source
